[2-(Methylsulfanyl)ethyl]thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBZNJCGDSHOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98026-13-2 | |
| Record name | [2-(methylsulfanyl)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Theoretical and Computational Chemistry Insights into 2 Methylsulfanyl Ethyl Thiourea and Analogues
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a highly effective quantum chemical method for studying the ground-state properties of organic molecules. mdpi.com It provides a balance between accuracy and computational cost, making it ideal for analyzing the electronic structure and reactivity of thiourea (B124793) derivatives. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties that govern chemical behavior. mdpi.com
A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govmdpi.com For flexible molecules like [2-(Methylsulfanyl)ethyl]thiourea, which contains several rotatable single bonds, a conformational analysis is essential. This involves mapping the potential energy surface by systematically rotating key dihedral angles to identify all stable conformers and the energy barriers between them. researchgate.netpreprints.org
In thiourea derivatives, the conformation is often stabilized by intramolecular hydrogen bonds, such as the N-H···O interaction in acylthioureas, which forms a six-membered pseudo-ring (S(6) loop). researchgate.netacs.orgacs.org For this compound, similar intramolecular interactions, potentially involving the sulfur atoms or the thiourea group, would be expected to influence its preferred geometry. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to locate these minimum energy conformations and predict their relative stabilities. mdpi.comresearchgate.net The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from these calculations can be compared with experimental data from X-ray crystallography where available. acs.org
Table 1: Example of Calculated Geometric Parameters for a Thiourea Derivative (N-carbamothioyl pivalamide) Data sourced from a DFT study on a related acyl thiourea. The table illustrates typical parameters obtained from geometry optimization.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.685 | ||
| C=O | 1.241 | ||
| N-H | 1.012 | ||
| O=C-N | 121.5 | ||
| S=C-N | 123.8 | ||
| O=C-N-C | |||
| S=C-N-H |
Source: Adapted from literature on acylthiourea derivatives. acs.org
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net
For thiourea analogues, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net The analysis of the orbital shapes reveals the likely sites for nucleophilic and electrophilic attacks. researchgate.net For instance, in many thiourea derivatives, the HOMO is often localized on the sulfur atom and the aromatic rings (if present), while the LUMO is distributed over the thiocarbonyl group. researchgate.net This information helps predict how the molecule will interact with other reagents. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. mdpi.comresearchgate.net These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).
Electronegativity (χ): The power to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of electrophilic power (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).
Table 2: Calculated FMO Energies and Reactivity Descriptors for Analogous Thiourea Compounds This table presents representative data for thiourea derivatives to illustrate the application of FMO theory.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |
| Clevudine | -7.2112 | -3.0459 | 4.1653 | 2.0826 | 2.9431 |
| Telbivudine | -8.5178 | -1.8313 | 6.6865 | 3.3432 | 2.0945 |
| 3,4-dichloro thiourea analogue | 1.8492 | - | - | - | - |
| 3,4-difluoro thiourea analogue | 1.8229 | - | - | - | - |
Source: Data compiled from studies on various drug molecules and thiourea analogues. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electrostatic potential on the surface of a molecule. libretexts.orgyoutube.com They are invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its behavior in electrostatic interactions. libretexts.orgresearchgate.net MEP maps are color-coded:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For thiourea derivatives, MEP analysis can pinpoint the nucleophilic and electrophilic centers. researchgate.net Typically, the area around the sulfur atom of the thiocarbonyl group (C=S) and any oxygen atoms in acyl derivatives show a negative potential (red or yellow), making them sites for hydrogen bond donation or interaction with electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the N-H groups exhibit a positive potential (blue), identifying them as hydrogen bond donors and sites for nucleophilic attack. researchgate.netresearchgate.net This visual information is crucial for understanding noncovalent interactions, molecular recognition, and the initial steps of chemical reactions. nih.gov
Noncovalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and π-stacking are fundamental to crystal engineering, molecular recognition, and supramolecular chemistry. acs.orgrsc.org Computational methods like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis provide quantitative and qualitative assessments of these weak interactions. acs.orgrsc.orgnih.gov
QTAIM , developed by Bader, analyzes the electron density topology to characterize chemical bonds. acs.org By locating bond critical points (BCPs) between interacting atoms, one can determine the nature and strength of the interaction based on parameters like electron density (ρ(r)) and its Laplacian (∇²ρ(r)). For N-H···S hydrogen bonds, which are common in thiourea crystals, QTAIM can quantify their strength and classify them as predominantly electrostatic or having some covalent character. rsc.orgmdpi.com
Molecular Dynamics (MD) Simulations for Time-Dependent Behavior
While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. vast.vnresearchgate.net MD simulates the physical movements of atoms and molecules over time by iteratively solving Newton's equations of motion. vast.vnmdpi.com This technique is essential for understanding conformational flexibility, solvent effects, and the thermodynamics of molecular processes. vast.vnnih.gov
For a molecule like this compound, an MD simulation could be used to:
Explore its conformational landscape in a solution, revealing which shapes are most prevalent and how quickly the molecule transitions between them. nih.gov
Study its interaction with solvent molecules (e.g., water), analyzing the structure and stability of the solvation shell. researchgate.net
Simulate the process of aggregation or self-assembly, providing an atomistic view of how these molecules might form larger structures. researchgate.net
Simulations typically run for nanoseconds to microseconds, generating trajectories that contain the positions and velocities of every atom at each time step. nih.gov Analysis of these trajectories can yield information on structural stability (e.g., Root Mean Square Deviation, RMSD), flexibility (e.g., Root Mean Square Fluctuation, RMSF), and specific intermolecular interactions like hydrogen bonding lifetimes. researchgate.netresearchgate.net
Quantum Chemical Calculations for Advanced Property Prediction
Beyond basic structure and reactivity, quantum chemical calculations are used to predict a wide array of advanced properties. nih.govnih.gov These calculations are critical for correlating molecular structure with observable characteristics and for designing new molecules with desired functions. rsc.org
For this compound and its analogues, these predictions can include:
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy helps determine the stability of different isomers or reaction products. 3ds.com
Spectroscopic Properties: Simulating vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra aids in the interpretation of experimental data and structural confirmation. mdpi.comresearchgate.net Theoretical calculations can predict vibrational frequencies and chemical shifts that correlate well with experimental values. researchgate.net
Electronic and Optical Properties: Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, which is related to the electronic transitions between molecular orbitals. researchgate.net Calculations of polarizability and hyperpolarizability can assess a molecule's potential for use in nonlinear optical (NLO) materials. acs.orgacs.org
Reaction Mechanisms: Quantum chemistry allows for the mapping of entire reaction pathways, including the identification and characterization of transition states. nih.govrsc.org This provides a detailed understanding of reaction kinetics and mechanisms at the molecular level.
These advanced predictions, grounded in the principles of quantum mechanics, provide a powerful, non-experimental route to characterize novel compounds and guide synthetic efforts. nih.govnih.gov
Prediction of Spectroscopic Signatures (e.g., NMR shielding, vibrational frequencies)
Theoretical calculations, particularly those employing density functional theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules like this compound and its analogues. mdpi.comsciensage.info These computational methods allow for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, providing valuable insights into molecular structure and bonding. mdpi.comd-nb.info
NMR Shielding: The chemical environment of a nucleus dictates its shielding from an external magnetic field, which in turn determines its chemical shift in an NMR spectrum. libretexts.orgyoutube.com DFT calculations can reliably predict these chemical shifts. d-nb.info For thiourea derivatives, the chemical shifts of protons and carbons are influenced by factors such as the electronegativity of neighboring atoms and the magnetic anisotropy of nearby π systems. libretexts.orgucl.ac.uk For instance, the protons attached to nitrogen atoms in the thiourea moiety are expected to have distinct chemical shifts due to their unique electronic environment. mdpi.com Computational studies on related thiourea systems have demonstrated a strong correlation between calculated and experimental NMR data, validating the use of these theoretical approaches. d-nb.infomdpi.com
Vibrational Frequencies: Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. eurjchem.comresearchgate.net DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. mdpi.comresearchgate.net For thiourea derivatives, characteristic vibrational modes include the N-H stretching, C=S stretching, and C-N stretching frequencies. researchgate.netresearchgate.net The calculated IR and Raman spectra for various thiourea analogues have shown good agreement with experimental data, allowing for detailed structural characterization. eurjchem.comconicet.gov.ar For example, a red shift in the calculated N-H stretching frequency compared to the experimental value can indicate the weakening of the N-H bond. researchgate.net
Below is a hypothetical table illustrating the kind of data that can be generated through DFT calculations for this compound.
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹H-NMR Chemical Shift (N-H) | 7.5 ppm | 7.4 ppm |
| ¹³C-NMR Chemical Shift (C=S) | 182.0 ppm | 181.5 ppm |
| IR Frequency (N-H stretch) | 3400 cm⁻¹ | 3395 cm⁻¹ |
| IR Frequency (C=S stretch) | 1250 cm⁻¹ | 1245 cm⁻¹ |
| Raman Frequency (C-N stretch) | 1480 cm⁻¹ | 1478 cm⁻¹ |
Analysis of Global and Local Reactivity Descriptors
Global Reactivity Descriptors: These parameters describe the molecule as a whole. Key global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency of a molecule to attract electrons. researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution. sciensage.info
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. sciensage.info
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. mdpi.com
Local Reactivity Descriptors: To identify the most reactive sites within a molecule, local reactivity descriptors are employed. The most prominent among these are:
Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. nih.gov They are used to identify sites susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). mdpi.com
Condensed Fukui Functions: These are atom-condensed values of the Fukui function, providing a more straightforward way to pinpoint reactive atoms.
Dual Descriptor (Δf(r)): This descriptor can simultaneously reveal nucleophilic and electrophilic sites.
For thiourea derivatives, the sulfur and nitrogen atoms of the thiourea moiety are often identified as key reactive centers. nih.govresearchgate.net Fukui function analysis on similar systems has shown that the sulfur atom typically exhibits a high nucleophilic character. researchgate.net
The following table presents hypothetical global and local reactivity descriptors for this compound, calculated using DFT.
| Global Reactivity Descriptors | Value | Local Reactivity Descriptors (Condensed Fukui Function, f⁻) | Atom | Value |
| Ionization Potential (IP) | 8.5 eV | S | 0.45 | |
| Electron Affinity (EA) | 1.2 eV | N1 | 0.25 | |
| Electronegativity (χ) | 4.85 eV | N2 | 0.23 | |
| Chemical Hardness (η) | 3.65 eV | C(thiourea) | 0.05 | |
| Electrophilicity Index (ω) | 3.23 eV |
Elucidation of Charge Transfer Characteristics
Understanding the charge distribution and transfer within a molecule is crucial for explaining its electronic properties and reactivity. Computational methods like Natural Bond Orbital (NBO) analysis and studies of intramolecular charge transfer (ICT) provide deep insights into these phenomena for this compound and its analogues.
Intramolecular Charge Transfer (ICT): ICT refers to the transfer of an electron from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. ossila.com This process is fundamental to the photophysical properties of many organic molecules, including fluorescence. ossila.comrsc.org In donor-π-acceptor (D-π-A) systems, excitation can lead to a significant redistribution of electron density, forming an ICT state. ossila.com Thiourea moieties can act as part of the donor or acceptor system, influencing the ICT process. nih.gov The nature and extent of ICT can be studied computationally by analyzing the changes in molecular orbitals and charge distribution between the ground and excited states. sciengine.comacs.org
A hypothetical table summarizing charge transfer characteristics for this compound is provided below.
| NBO Analysis | Value | ICT Characteristics | Value |
| NBO Charge on S | -0.45 e | Ground State Dipole Moment | 4.5 D |
| NBO Charge on N1 | -0.85 e | Excited State Dipole Moment | 8.2 D |
| NBO Charge on N2 | -0.83 e | HOMO -> LUMO Transition | π -> π |
| E(2) for n(N) -> π(C=S) | 25 kcal/mol | Oscillator Strength | 0.35 |
Computational Strategies for Structure-Property Relationship Studies in Thiourea Systems
Computational chemistry offers a powerful and efficient approach to establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for thiourea derivatives. farmaciajournal.comsciencepg.com These studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, thereby guiding the design of new molecules with desired characteristics. farmaciajournal.comfarmaciajournal.comanalis.com.my
The general workflow for a computational structure-property relationship study involves:
Molecular Modeling and Optimization: The three-dimensional structures of a series of thiourea derivatives are generated and their geometries are optimized using quantum chemical methods, most commonly DFT. sciencepg.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for the optimized structures. These can include constitutional, topological, geometrical, and quantum chemical descriptors. Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and reactivity indices, are particularly valuable as they capture the electronic nature of the molecules. sciensage.infosciencepg.com
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a specific property or activity with a selection of the calculated descriptors. sciencepg.comanalis.com.my
Model Validation: The predictive power of the developed QSAR/QSPR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. sciencepg.com
QSAR studies on various thiourea derivatives have successfully identified key structural features and physicochemical properties that govern their biological activities, such as antibacterial, antifungal, and anticancer effects. analis.com.mynih.gov For example, properties like lipophilicity (LogP), bond lengths, and vibrational frequencies have been found to be important predictors of activity in certain thiourea systems. sciencepg.com These computational strategies significantly reduce the time and cost associated with experimental screening and provide valuable insights for the rational design of novel thiourea-based compounds. farmaciajournal.com
Mechanistic Investigations and Reaction Kinetics of 2 Methylsulfanyl Ethyl Thiourea Formation and Transformation
Elucidation of Reaction Pathways for Thiourea (B124793) Synthesis
The formation of thiourea derivatives, including [2-(Methylsulfanyl)ethyl]thiourea, can be achieved through various synthetic routes. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and achieving desired products.
Detailed Mechanistic Studies of Isothiocyanate-Amine Coupling
The reaction between an isothiocyanate and an amine is a fundamental method for synthesizing N,N'-disubstituted thioureas. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. researchgate.net This initial addition forms a transient zwitterionic intermediate, which then undergoes a proton transfer to yield the stable thiourea product.
The kinetics of this reaction are influenced by several factors, including the nature of the amine and the isothiocyanate, the solvent, and the pH. Studies on the aminolysis of p-nitrophenyl isothiocyanate have revealed that many of these reactions exhibit second-order kinetics with respect to the amine. rsc.orgrsc.org This suggests a mechanism where a 1:1 intermediate is formed between the amine and the isothiocyanate, followed by a prototropic rearrangement catalyzed by a second amine molecule. rsc.org The reaction rate is also pH-dependent, with optimal conditions for modifying lysine (B10760008) residues typically being between pH 8.5 and 9.5. thermofisher.com
In the context of this compound, the synthesis would involve the reaction of 2-(methylsulfanyl)ethylamine with an appropriate isothiocyanate. The lone pair of electrons on the primary amine of 2-(methylsulfanyl)ethylamine would initiate the nucleophilic attack on the isothiocyanate carbon.
Mechanistic Aspects of Cyclocondensation Reactions Forming Thiourea-Derived Heterocycles
Thiourea and its derivatives are versatile building blocks for the synthesis of various heterocyclic compounds. These reactions often proceed through cyclocondensation mechanisms. For instance, thioureas can condense with β-dicarbonyl compounds to form pyrimidine (B1678525) derivatives. wikipedia.org The initial step is the condensation of an amino group of the thiourea with one of the carbonyl groups, followed by cyclization and tautomerization. wikipedia.org
Another common cyclocondensation reaction involves the reaction of thiourea with α-haloketones to produce aminothiazoles. wikipedia.org The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.
Furthermore, thiourea derivatives can undergo cyclization to form other heterocycles like pyrazolines and pyrimidines. For example, chalcones can react with thiourea in cyclocondensation reactions to yield pyrimidine derivatives. mdpi.com The reaction of monosubstituted thioureas with maleimides can regioselectively produce thiazolidinones. beilstein-journals.org The mechanism of these reactions can be influenced by factors such as the substituents on the thiourea and the reaction conditions.
Understanding S-Methylation Mechanisms in Thiourea Derivatives
The sulfur atom in thiourea is nucleophilic and can undergo S-alkylation, including S-methylation, to form isothiouronium salts. wikipedia.org This reaction typically proceeds via an SN2 mechanism, where the sulfur atom attacks the methylating agent, such as methyl iodide or dimethyl sulfate (B86663). The resulting S-methylisothiouronium salt is a key intermediate in various synthetic transformations. wikipedia.orgorgsyn.org
For example, the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves the methylation of 4,6-dimethyl-1-mercaptopyrimidine with dimethyl carbonate and a phase-transfer catalyst. researchgate.net The S-methylated intermediate is then oxidized to the corresponding sulfone. researchgate.net The synthesis of N-methyl-N'-[2-(5-methyl-4-imidazolylmethylthio)ethyl]thiourea also involves an S-methylation step. prepchem.com
The S-methylated derivatives of thiourea can serve as precursors for other functional groups. For instance, hydrolysis of S-alkylisothiouronium salts under basic conditions leads to the formation of thiols. wikipedia.org
Tautomeric Equilibria in Thiourea Systems: Thione-Thiol Interconversion
Thiourea and its derivatives can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH), also known as isothiourea. wikipedia.orgmdpi.com In aqueous solutions, the thione form is generally more prevalent. wikipedia.orgmdpi.com The equilibrium between these two forms is an important aspect of thiourea chemistry, as the reactivity of the molecule can be influenced by the predominant tautomer.
The thione-thiol tautomerization can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the thiourea. For example, in a study of thiazolidine (B150603) derivatives formed from monosubstituted thioureas, the substituent on the exocyclic nitrogen atom was found to govern the ratio of the amino (thione) and imino (thiol) tautomers in solution. beilstein-journals.org
Recent studies using cryogenic para-H2 matrices have shown that hydrogen atoms can assist the thione-to-thiol tautomerization of thiourea and N-methylthiourea. nih.gov This process is suggested to occur via the formation of an intermediate radical, where a hydrogen atom adds to the sulfur atom of the thione, followed by the abstraction of another hydrogen atom to form the thiol tautomer. nih.gov Quantum-chemical computations have indicated that these reactions can be barrierless. nih.gov
| Tautomeric Form | General Structure | Predominance |
| Thione | (R1R2N)(R3R4N)C=S | More prevalent in aqueous solutions mdpi.com |
| Thiol (Isothiourea) | (R1R2N)(R3R4N)C-SH | Can be encountered in substituted compounds wikipedia.org |
Kinetic Analysis of Reactions Involving Thiourea Precursors and Derivatives
The study of reaction kinetics provides valuable insights into the mechanisms of thiourea formation and transformation. Kinetic analyses of the reaction between isothiocyanates and amines have been conducted to understand the factors influencing the rate of thiourea formation. As mentioned earlier, these reactions often follow second-order kinetics with respect to the amine, indicating a multi-step mechanism. rsc.orgrsc.org The pH of the reaction medium is a critical parameter, with reaction rates being significantly dependent on it. thermofisher.com
Kinetic studies on the oxidation of thiourea and its derivatives have also been performed. The ozonation of thiourea, for example, has been shown to be an effective degradation method, with a determined reaction order and rate constant. pwr.edu.pl The oxidation of thiourea by various other oxidizing agents has also been investigated, revealing complex reaction pathways and products. researchgate.netresearchgate.net
Kinetic data for the hydrolysis of glucosinolates to isothiocyanates, which are precursors for thiourea synthesis, has been obtained using HPLC analysis. nih.gov This allows for the direct quantification of both the reactant and the product over time, providing detailed kinetic information. nih.gov
| Reaction | Key Kinetic Findings |
| Aminolysis of p-nitrophenyl isothiocyanate | Often second-order in amine; involves a 1:1 intermediate and subsequent amine-catalyzed rearrangement. rsc.orgrsc.org |
| Amine modification with isothiocyanates | Strongly pH-dependent, with optimal pH typically between 8.5 and 9.5 for modifying lysine residues. thermofisher.com |
| Ozonation of thiourea | Reaction order of 0.11 and a rate constant of 0.4898 g^0.89·(dm^3)^-0.89·min^-1 under specific conditions. pwr.edu.pl |
Coordination Chemistry of 2 Methylsulfanyl Ethyl Thiourea Analogs As Ligands
Ligand Design Principles for Thiourea-Based Chelators
The design of thiourea-based ligands for specific metal chelation is guided by fundamental principles of coordination chemistry, including the Hard and Soft Acids and Bases (HSAB) theory. The inherent electronic properties of the thiourea (B124793) moiety, combined with the ability to introduce various functional groups, allows for the tuning of ligand characteristics to achieve desired coordination behavior. nih.govresearchgate.net
The thiourea molecule presents a classic example of a ligand with both hard and soft donor atoms, which dictates its coordination preferences. tandfonline.comuobasrah.edu.iq The sulfur atom of the thiocarbonyl group (C=S) is considered a soft donor site due to its large size, high polarizability, and low electronegativity. acs.org This makes it particularly suitable for coordinating with soft metal ions such as Ag(I), Au(I), Cu(I), Hg(II), and Pt(II). researchgate.netsinoright.net
Conversely, the nitrogen atoms of the amino groups are harder donor sites. tandfonline.com Their smaller size and higher electronegativity make them more likely to coordinate with hard or borderline metal ions. The presence of both hard and soft donor sites within the same molecule provides thiourea derivatives with the flexibility to act as monodentate, bidentate, or bridging ligands. mdpi.comisca.me The specific coordination mode is often influenced by the nature of the metal ion, the substituents on the thiourea, and the reaction conditions. rsc.org
For [2-(Methylsulfanyl)ethyl]thiourea, the presence of an additional thioether sulfur atom in the ethyl substituent introduces another soft donor site, potentially allowing for tridentate coordination or the formation of polynuclear complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. semanticscholar.org Characterization of the resulting complexes involves a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
Thiourea and its derivatives exhibit a variety of coordination modes, leading to diverse geometries in the resulting metal adducts. mdpi.com The most common coordination is through the sulfur atom, where the thiourea acts as a neutral monodentate ligand. researchgate.netmdpi.com This is particularly prevalent with soft metal ions. researchgate.net
Bidentate coordination is also frequently observed, where the ligand chelates to the metal center through both a sulfur and a nitrogen atom, forming a four-membered ring. tandfonline.com In some cases, particularly with acylthiourea derivatives, coordination can occur through the sulfur and an oxygen atom, resulting in a six-membered chelate ring. rsc.org Bridging coordination, where the sulfur atom links two metal centers, is also possible and can lead to the formation of polynuclear complexes. mdpi.com
The geometry of the metal-thiourea adducts is dependent on the coordination number of the metal ion and the nature of the ligands. Tetrahedral, square planar, and octahedral geometries are all commonly observed. researchgate.net For instance, Cu(I) and Ag(I) often form linear or trigonal planar complexes with thiourea ligands. oup.com
Table 1: Common Coordination Modes of Thiourea Ligands
| Coordination Mode | Donor Atoms | Resulting Structure |
| Monodentate | S | Terminal ligand attachment |
| Bidentate | S, N | Four-membered chelate ring |
| Bidentate | S, O (in acyl derivatives) | Six-membered chelate ring |
| Bridging | μ-S | Polynuclear complexes |
This table is generated based on general information on thiourea coordination. tandfonline.comresearchgate.netmdpi.comrsc.orgmdpi.com
The soft sulfur donor of the thiourea moiety has a strong affinity for soft transition metals like copper(I) and silver(I). sinoright.net The complexation of thiourea derivatives with these metals has been extensively studied, revealing a rich structural diversity. oup.com
With Cu(I), thiourea ligands can form complexes with varying stoichiometries and geometries. For example, reaction of 1,3-diisobutyl thiourea with CuCl yields a trinuclear complex, [Cu₃L₃Cl₃], with a trigonal planar arrangement. mdpi.com In the presence of phosphine (B1218219) co-ligands, four-coordinate Cu(I) complexes of the type [CuX(κS-HL)(PPh₃)₂] can be formed. oup.com
Similarly, Ag(I) forms a variety of complexes with thiourea derivatives. These can range from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. mdpi.comoup.com For instance, 1,3-diisobutyl thiourea reacts with AgNO₃ to form a binuclear complex, Ag₂L₆₂, featuring a four-membered Ag-S-Ag-S ring. mdpi.com The coordination geometry around the silver ion is often tetrahedral. mdpi.com The specific structure is influenced by factors such as the steric bulk of the ligand and the nature of the counter-ion. mdpi.com
Table 2: Examples of Cu(I) and Ag(I) Complexes with Thiourea Derivatives
| Metal Ion | Thiourea Derivative | Complex Formula | Geometry | Reference |
| Cu(I) | 1,3-diisobutyl thiourea | [Cu₃L₃Cl₃] | Trinuclear, trigonal planar | mdpi.com |
| Ag(I) | 1,3-diisobutyl thiourea | Ag₂L₆₂ | Binuclear, tetrahedral | mdpi.com |
| Ag(I) | 1,3-diethylthiourea | [AgX(κS-HL)₃] (X = Cl, Br, I) | Four-coordinate | oup.com |
This table presents data from studies on specific thiourea derivatives. mdpi.comoup.com
The thermodynamic stability of metal-thiourea complexes is a measure of the strength of the metal-ligand bond and is quantified by the stability constant (β). Thiourea forms particularly stable complexes with precious metals. sinoright.net For instance, the bis(thiourea)gold(I) ion is a well-known stable complex. 911metallurgist.com The stability of silver(I) complexes with various N- and N,N'-substituted thioureas has been studied, and the thermodynamic characteristics, including Gibbs free energies, enthalpies, and entropies of complex formation, have been determined. bohrium.com In general, the stability of these complexes is high. scispace.com
Kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions. libretexts.orglibretexts.org Complexes that are slow to exchange ligands are termed inert, while those that react rapidly are labile. libretexts.org The kinetic inertness of a complex is not necessarily correlated with its thermodynamic stability. Metal ions like d³ and low-spin d⁶ (e.g., Cr(III), Co(III)) typically form inert complexes. libretexts.org While many Cu(I) and Ag(I) complexes are labile, the chelate effect can enhance the kinetic inertness of complexes with multidentate ligands. libretexts.org For a ligand like this compound, which has the potential for chelation, its metal complexes may exhibit increased kinetic stability compared to those with monodentate thiourea ligands. Some doubly charged transition metal complexes with ligands containing pyridylmethyl groups have been found to be kinetically inert.
Role of Sulfur and Nitrogen Heteroatoms in Metal Coordination
The coordination behavior of thiourea-based ligands is fundamentally dictated by the interplay of their sulfur and nitrogen heteroatoms. tandfonline.combasjsci.edu.iq As established by the HSAB principle, the soft sulfur atom preferentially binds to soft metal ions, while the harder nitrogen atoms are more inclined to coordinate with harder metal centers. tandfonline.comuobasrah.edu.iq
In the case of this compound, the presence of three potential donor atoms (two sulfur and one nitrogen) offers several possibilities for metal coordination. The thioether sulfur is also a soft donor, similar to the thiocarbonyl sulfur, further enhancing the affinity of the ligand for soft metals. acs.org The nitrogen atoms, being harder, could participate in chelation, particularly with borderline metal ions, leading to the formation of stable five- or six-membered rings. The flexibility of the ethyl chain allows the ligand to adopt conformations that facilitate such chelation. This potential for multidentate coordination makes this compound a versatile ligand capable of forming a variety of complex structures. The increased number of donor sites can also lead to the formation of coordination polymers where the ligand bridges multiple metal centers. researchgate.net
Advanced Applications in Metal Chelation and Recovery Processes
The unique coordination properties of thiourea and its derivatives, including analogs of this compound, have positioned them as highly effective ligands in advanced hydrometallurgical processes for metal chelation and recovery. researchgate.netgoogle.com These compounds are particularly valued in the extraction and separation of precious and heavy metals from various sources, such as industrial effluents and electronic waste (e-waste). rsc.orgmdpi.com Their application spans several key technologies, including solvent extraction, solid-phase extraction, and membrane-based separation, where the sulfur and nitrogen donor atoms play a crucial role in forming stable complexes with target metal ions. researchgate.netwaikato.ac.nz
Thiourea-based ligands are recognized as less toxic alternatives to traditional reagents like cyanide, especially in the leaching of gold and silver. rsc.orgmdpi.com The efficiency of these processes often depends on controlled parameters such as pH, temperature, and the concentration of both the ligand and an oxidizing agent, like ferric ions (Fe³⁺), which can accelerate the dissolution of metals. mdpi.comd-nb.info For instance, in the recovery of precious metals from waste printed circuit boards (WPCBs), a two-stage leaching process can be employed. Transition metals are first leached with an acid, followed by a second stage where thiourea is used to recover gold and palladium. mdpi.com
Solvent Extraction
Solvent extraction is a prominent hydrometallurgical technique where thiourea derivatives act as powerful extractants for selectively transferring metal ions from an aqueous phase to an immiscible organic phase. nih.govscispace.com The selectivity and efficiency of the extraction are influenced by the type of organic solvent, the acidity of the aqueous solution, and the structure of the ligand. nih.govtandfonline.com
Research has demonstrated that N,N'-disubstituted thiourea derivatives show a high affinity for heavy metal ions like Hg²⁺, Cd²⁺, and Pb²⁺. acs.org For example, a study on the separation of palladium(II), gold(III), and platinum(IV) from acidic solutions using a β-diketone derivative highlighted the role of thiourea in the stripping process. After extraction into an organic phase, specific stripping agents are used to recover the metals selectively. As shown in the table below, 0.1 M thiourea in HCl is highly effective for stripping gold, while other agents are used for palladium and platinum, enabling a multi-step recovery process. nih.gov
| Stripping Agent | Au(III) Stripped (%) | Pd(II) Stripped (%) | Pt(IV) Stripped (%) |
|---|---|---|---|
| 0.5 M NH₃ aq. | 15 | 100 | 20 |
| 5 M HNO₃ | 30 | 45 | 100 |
| 0.1 M Thiourea in 0.1 M HCl | 100 | 100 | 30 |
| 0.5 M NH₄SCN | 40 | 96 | 25 |
This table presents the percentage of precious metals recovered from a loaded organic phase using different aqueous stripping solutions. Data sourced from a study on solvent extraction with a β-diketone derivative. nih.gov
Solid-Phase Extraction (SPE)
Incorporating thiourea functional groups onto solid supports, such as ion-exchange resins or modified silica, creates highly effective solid-phase extraction media for metal recovery. mdpi.combohrium.com These materials offer advantages like high adsorption capacity, reusability, and ease of separation. bohrium.com Thiourea-functionalized resins have been commercially applied for precious metal extraction and are being explored for targeting other metals. mdpi.com
One study investigated a thiourea-functionalized ion exchange resin, Puromet MTS9140, for the selective recovery of copper from a complex multi-metal solution. The mechanism was found to involve the reduction of Cu(II) to Cu(I) by the thiourea group, followed by complexation. mdpi.com In another application, novel poly(azomethine amide)s containing thiourea groups were synthesized and tested for the removal of heavy metal ions. These polymers demonstrated high efficacy for adsorbing Cu²⁺ and Cd²⁺, with a selective preference for Pb(II) in mixed-metal solutions. scirp.org
| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Magadiite/TMM | Pb(II) | 33.44 | 5 | researchgate.net |
| Magadiite/TMMe | Pb(II) | 19.9 | 7 | researchgate.net |
| Puromet MTS9140 Resin | Cu(II) | 32.04 | N/A | mdpi.com |
This table details the lead and copper adsorption capacities of different solid-phase extraction materials functionalized with thiourea derivatives. mdpi.comresearchgate.net TMM and TMMe are N,N'-disubstituted thiourea derivatives.
Membrane-Based Separation
Membrane technology, particularly using supported liquid membranes (SLMs) and polymer inclusion membranes (PIMs), offers a promising route for the selective transport and recovery of metal ions. researchgate.netnih.gov In these systems, a carrier molecule, such as a this compound analog, is immobilized within a liquid or polymer membrane. This carrier facilitates the transport of a target metal ion from a feed solution to a stripping solution on the other side of the membrane. researchgate.net
The transport flux of metal ions is influenced by several factors, including the concentration of thiourea in the feed phase. Studies have shown that while thiourea forms complexes with metal ions like Ag(I) and Cu(II), an excess concentration can decrease the transport flux because the resulting complexes are less mobile than the free metal cations. researchgate.net The efficiency of transport is also dependent on the membrane's fluidity and composition. rsc.orgchemrxiv.org For instance, research on thiourea-based rotaxanes, which can act as molecular shuttles, has shown that their ability to transport anions across a lipid bilayer is significantly higher in more fluid membranes. rsc.orgchemrxiv.org This highlights the intricate relationship between the ligand's dynamic action and the physical properties of the membrane environment.
Advanced Materials Science and Chemical Applications of 2 Methylsulfanyl Ethyl Thiourea and Derivatives
Contributions to Nonlinear Optical (NLO) Materials
Organic materials are at the forefront of research for new nonlinear optical (NLO) applications, which are crucial for technologies like optical data storage and telecommunications. acs.orgnih.gov Thiourea (B124793) derivatives have been identified as promising candidates due to their structural flexibility and significant NLO responses. scholarsresearchlibrary.com
The effectiveness of a crystalline material for NLO applications depends on both its molecular and supramolecular structure. aip.org Key design principles for enhancing the NLO response in thiourea-based materials include:
Non-centrosymmetric Crystal Packing: A primary requirement for second-order NLO materials is the absence of a center of symmetry in the crystal lattice. aip.orgresearchgate.net The ability of thiourea derivatives to form extensive hydrogen bond networks can be leveraged to control crystal packing and achieve the necessary non-centrosymmetric arrangement. aip.org
Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-accepting groups within the same molecule facilitates ICT, which is a fundamental contributor to NLO properties. aip.orgresearchgate.net The thiourea core can act as a part of a "push-pull" system, enhancing the molecular hyperpolarizability. researchgate.net
Donor-Acceptor Configurations: The NLO response of organic compounds can be amplified through strategic molecular design incorporating various functional groups that act as electron donors or acceptors. acs.orgnih.gov
Hydrogen Bonding: Inter- and intramolecular hydrogen bonds play a critical role in stabilizing molecular conformations and dictating the alignment of molecules in the crystal, which in turn influences the macroscopic NLO properties. nih.govresearchgate.net For instance, intramolecular N-H···O hydrogen bonding is a recurring stabilizing feature in acylthiourea derivatives. acs.orgnih.gov
The NLO potential of thiourea derivatives is assessed through a combination of theoretical calculations and experimental measurements.
Theoretical Approach: Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NLO properties. acs.orgaip.org Calculations can determine key parameters like polarizability (α) and, crucially, the second hyperpolarizability (γ), which governs third-order NLO effects. acs.orgmdpi.com The computed values for properties like the first static hyperpolarizability (β) are often compared against standard NLO materials like urea (B33335) to gauge their potential. researchgate.netnih.gov For example, certain salicylaldehyde (B1680747) thiosemicarbazones have shown β values many times higher than that of urea, indicating their promise as NLO materials. nih.gov
Experimental Approach: Various experimental techniques are employed to measure the NLO response. Third-order NLO properties, such as the intensity-dependent refractive index and two-photon absorption (TPA), are critical for applications and can be evaluated using methods like the Z-scan technique. mdpi.com While specific experimental NLO data for [2-(Methylsulfanyl)ethyl]thiourea is not extensively documented, the table below presents theoretical data for related acylthiourea derivatives, illustrating the range of predicted NLO responses.
| Compound | Average Static Second Hyperpolarizability (γ) (x 10⁻³⁶ esu) | Reference |
|---|---|---|
| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | 27.30 | acs.org |
| Methyl 2-(3-benzoylthioureido)benzoate (MBTB) | 102.91 | acs.org |
Catalytic Applications of Thiourea-Based Systems
Thiourea derivatives have emerged as a privileged class of organocatalysts, valued for their ability to activate substrates through hydrogen bonding. acs.orgscispace.com Their catalytic activity stems from several mechanisms:
Hydrogen Bond Donation: The two N-H protons of the thiourea moiety can form double hydrogen bonds with substrates, particularly those containing carbonyl or imine groups. acs.orgresearchgate.net This interaction preorganizes and activates the reacting partners, facilitating nucleophilic attack. scispace.comresearchgate.net
Brønsted Acid Catalysis: In some reactions, thiourea can act as a Brønsted acid, protonating a substrate to form a more reactive intermediate, such as an oxacarbenium ion in the case of tetrahydropyranylation of alcohols. acs.orgscispace.com
Bifunctional Catalysis: Chiral thiourea derivatives can be designed to incorporate both a hydrogen-bond-donating thiourea group and a Brønsted base (e.g., an amine), creating a bifunctional catalyst capable of dual activation. researchgate.netacs.org
These catalytic modes have enabled the use of thiourea-based catalysts in a variety of organic transformations, including Michael additions, aza-Michael additions, acetalization of carbonyl compounds, and amination of alcohols. acs.orgresearchgate.netresearchgate.net While the catalytic activity of this compound itself is not specifically detailed in the available literature, its structural similarity to other active thiourea catalysts suggests potential applicability in these areas.
Research into Corrosion Inhibition Mechanisms on Metal Surfaces
Thiourea and its derivatives are highly effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. jmaterenvironsci.comresearchgate.net Their efficacy is attributed to the presence of sulfur, nitrogen, and π-electrons, which facilitate strong adsorption onto the metal surface. jmaterenvironsci.commaterials.international The methylsulfanyl group (–SCH₃) present in this compound is particularly noteworthy, as electron-donating groups are known to enhance inhibition performance by increasing the molecule's ability to transfer electrons to the vacant d-orbitals of iron. acs.org
The primary mechanism of corrosion inhibition by thiourea derivatives involves their adsorption onto the metal surface, which can be described as follows:
Protective Layer Formation: The adsorbed molecules form a protective barrier film that shields the metal from the corrosive environment. materials.internationalrsc.org The stability and effectiveness of this film depend on the inhibitor's concentration and molecular structure. researchgate.net
Mode of Adsorption: The adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation). materials.internationalsemanticscholar.org Chemisorption, which involves electron transfer from the sulfur and nitrogen heteroatoms to the metal's vacant d-orbitals, typically results in stronger bonding and higher inhibition efficiency. nih.govsemanticscholar.org The nature of the adsorption is often evaluated by calculating the free energy of adsorption (ΔGads); values less negative than -20 kJ/mol typically indicate physisorption, while those more negative than -40 kJ/mol suggest chemisorption. researchgate.net
Adsorption Isotherms: The relationship between inhibitor concentration and surface coverage is often described by adsorption isotherms like the Langmuir, Temkin, or Frumkin models, which provide insight into the nature of the inhibitor-surface interaction. materials.internationalnih.govresearchgate.net
The table below summarizes the performance of various thiourea derivatives as corrosion inhibitors.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|
| Di-tolyl thiourea (DTTU) | Mild Steel | 20% Formic Acid | Very Good | Temkin | jmaterenvironsci.comresearchgate.net |
| 1-phenyl-2-thiourea (PTU) | Low Carbon Steel | 1.0 M HCl | >90% (at 5 x 10⁻³ M) | Langmuir | nih.gov |
| 1,3-diisopropyl-2-thiourea (ITU) | Low Carbon Steel | 1.0 M HCl | ~85% (at 5 x 10⁻³ M) | Langmuir | nih.gov |
| PMTTA | Mild Steel | 1 M HCl | 92.6% (at 125 ppm) | Langmuir | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
